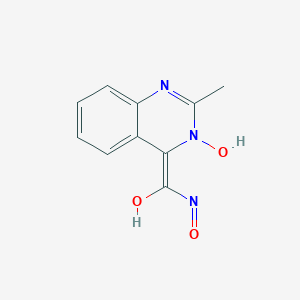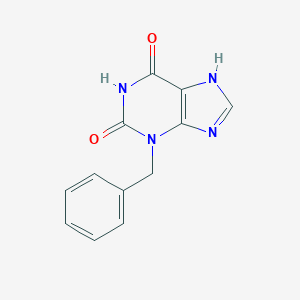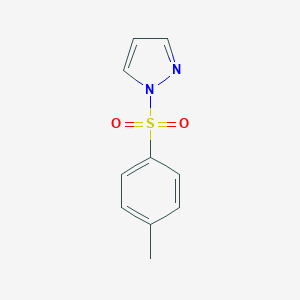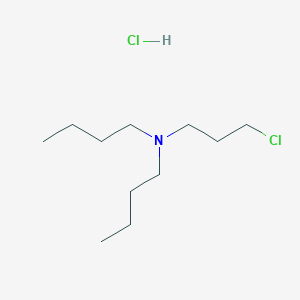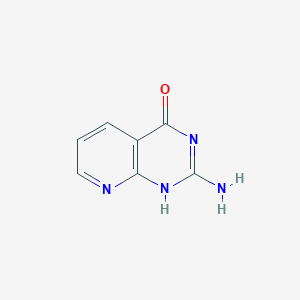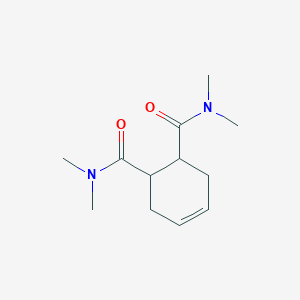
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide, also known as TMC-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMC-1 is a cyclic amide that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have also been studied extensively.
作用机制
The mechanism of action of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide is not fully understood, but it is believed to act as a chelating agent, forming complexes with metal ions and other molecules. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
生化和生理效应
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has also been shown to inhibit the growth of cancer cells and reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide in laboratory experiments is its stability, which allows for reproducible results. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide is also easily synthesized and readily available. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide. One direction is the development of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide-based metal-organic frameworks with improved gas storage and separation properties. Another direction is the synthesis of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide derivatives with enhanced solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide and its potential applications in the treatment of various diseases.
合成方法
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide can be synthesized using different methods, including the reaction of 4-cyclohexene-1,2-dicarboxylic acid with N,N,N',N'-tetramethylurea in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 4-cyclohexene-1,2-dicarboxylic acid with N,N,N',N'-tetramethylurea and carbonyldiimidazole in a solvent such as dichloromethane. The yield of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide using these methods is around 50-70%.
科学研究应用
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been studied as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In materials science, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been used as a ligand for the synthesis of transition metal complexes with potential applications in asymmetric catalysis.
属性
CAS 编号 |
39214-27-2 |
|---|---|
产品名称 |
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide |
分子式 |
C12H20N2O2 |
分子量 |
224.3 g/mol |
IUPAC 名称 |
1-N,1-N,2-N,2-N-tetramethylcyclohex-4-ene-1,2-dicarboxamide |
InChI |
InChI=1S/C12H20N2O2/c1-13(2)11(15)9-7-5-6-8-10(9)12(16)14(3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChI 键 |
KZQJFRFIKAVJBF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CC=CCC1C(=O)N(C)C |
规范 SMILES |
CN(C)C(=O)C1CC=CCC1C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



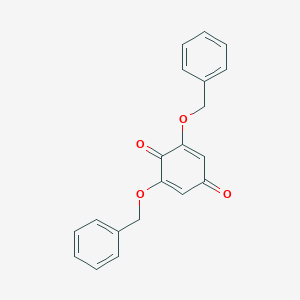
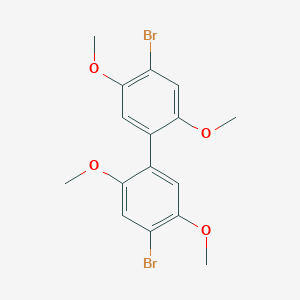
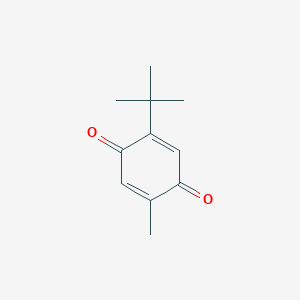
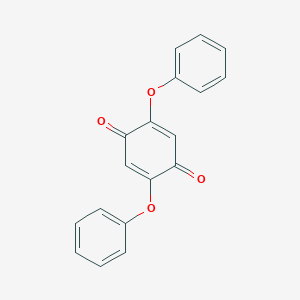
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
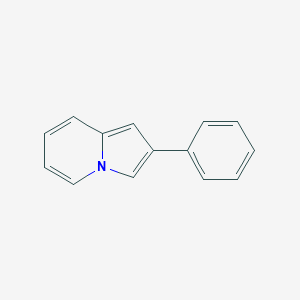
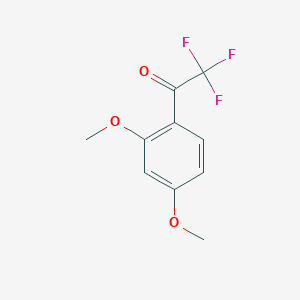
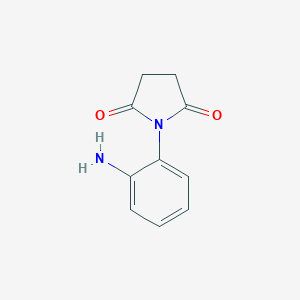
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
